
Avasimibe
Vue d'ensemble
Description
L'avasimibe est un composé connu pour sa capacité à inhiber les stérol O-acyltransférases (SOAT1 et SOAT2), des enzymes impliquées dans le métabolisme et le catabolisme du cholestérol . Il a été découvert par Parke-Davis (plus tard Pfizer) et initialement développé comme un agent hypolipidémiant potentiel et un traitement de l'athérosclérose . Bien que son développement ait été interrompu en raison d'interactions avec d'autres médicaments et d'un manque d'effets favorables sur l'athérosclérose, l'this compound a suscité un regain d'intérêt pour ses propriétés antitumorales potentielles .
Méthodes De Préparation
L'avasimibe est le résultat d'un processus rationnel de conception de médicaments visant à obtenir des inhibiteurs de l'ACAT biodisponibles par voie orale et solubles dans l'eau . La voie de synthèse implique la réaction du 2,6-diisopropylphénol avec le chlorure de 2,4,6-triisopropylbenzoyle pour former l'intermédiaire, qui est ensuite mis en réaction avec le chlorure de sulfamoyle pour donner l'this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de températures contrôlées pour garantir la stabilité et la pureté du produit final .
Analyse Des Réactions Chimiques
Enzymatic Inhibition of ACAT
Avasimibe directly inhibits ACAT, an enzyme critical for intracellular cholesterol esterification. This inhibition prevents the conversion of free cholesterol to cholesteryl esters (CEs), reducing lipid accumulation in macrophages and arterial walls:
-
IC₅₀ for ACAT inhibition : 12 ng/mL (human monocyte-macrophages) .
-
Mechanism : Competitive inhibition at the enzyme's active site, blocking substrate binding .
Parameter | Effect of this compound | Source |
---|---|---|
Thoracic aortic CE | 39% reduction | |
Iliac-femoral CE | 36% reduction | |
Plasma apo B secretion | Significant decrease in animal models |
Metabolic Interactions with Cytochrome P450 Enzymes
This compound modulates cytochrome P450 (CYP) enzymes, altering the metabolism of co-administered drugs:
-
CYP3A4 induction : Increases metabolism of Acenocoumarol, reducing its plasma concentration .
-
CYP1A2 inhibition : Decreases Acetaminophen metabolism, potentially elevating toxicity risk .
Key pathways influenced :
-
Hydrolysis of cocaine to benzoylecgonine via esterase activity .
-
Oxidation of all-trans-retinol to all-trans-retinal (rate-limiting step in retinoic acid biosynthesis) .
Impact on Cholesterol Homeostasis
This compound alters hepatic cholesterol metabolism through enzyme regulation:
-
Cholesterol 7α-hydroxylase induction : Increases bile acid synthesis by 22% in rat hepatocytes .
-
Synergistic effects with statins : Combined therapy reduces atherosclerotic lesion progression independently of LDL changes .
Lipid Parameter | Change with this compound | Source |
---|---|---|
LDL cholesterol | +7.8–10.9% (clinical) | |
HDL cholesterol | +0.8–2.3% | |
Triglycerides | -6.0–15.8% |
Oxidative Metabolism and Detoxification
This compound undergoes oxidative metabolism, producing active metabolites:
-
Primary pathway : Sulfoxidation by CYP3A4, yielding a sulfoxide derivative .
-
Secondary pathway : Hydroxylation at the quinoline ring, mediated by CYP2C9 .
Key findings :
-
Catalyzes sulfoxidation of albendazole and fenbendazole (anthelmintics) .
-
Generates reactive oxygen species (ROS) in cancer cells, inducing oxidative stress and apoptosis .
Interaction with Matrix Metalloproteinases (MMPs)
This compound reduces MMP activity in atherosclerotic plaques by limiting macrophage accumulation:
Mechanism : Indirect suppression via decreased monocyte-macrophage infiltration rather than direct enzyme inhibition .
Antitumor Activity via AKR1C1 and FoxM1 Inhibition
This compound suppresses tumor progression by disrupting redox balance and transcriptional regulation:
-
AKR1C1 downregulation : 50% reduction in mRNA and protein levels (cholangiocarcinoma models) .
-
FoxM1 inhibition : Blocks transcriptional activation of pro-proliferative genes .
In vitro data :
Clinical Pharmacokinetics
Applications De Recherche Scientifique
Cardiovascular Applications
Avasimibe is primarily recognized for its role in the treatment of atherosclerosis. Research indicates that this compound effectively reduces cholesterol esterification in macrophages, which is crucial in mitigating the progression of atherosclerotic lesions.
- Mechanism of Action : By inhibiting ACAT1, this compound decreases the formation of cholesterol esters, leading to reduced lipid accumulation in macrophages and subsequent plaque formation.
- Clinical Studies : In experimental models, this compound has shown significant reductions in atherosclerotic lesions. For instance, a study demonstrated that this compound administration led to decreased macrophage infiltration and improved vascular health markers in animal models of atherosclerosis .
Antitumor Effects
Recent studies have highlighted the potential of this compound as an antitumor agent across various cancers.
- Cholangiocarcinoma : this compound has been shown to inhibit the progression of cholangiocarcinoma by targeting the FoxM1/AKR1C1 signaling pathway. In vitro and in vivo studies revealed that treatment with this compound significantly reduced cell proliferation and tumor growth .
- Mechanisms : The drug's antitumor effects are attributed to its ability to downregulate key oncogenes and promote apoptosis in cancer cells. For example, it was found that this compound treatment altered the expression of over 11,000 genes related to cell proliferation .
Respiratory Conditions
Emerging evidence suggests that this compound may also have therapeutic potential in respiratory diseases such as asthma.
- Asthma Studies : In a mouse model of asthma induced by house dust mites, this compound administration significantly reduced levels of interleukin-4 and interleukin-5, which are critical mediators of allergic responses. This was associated with improved airway epithelial barrier function and reduced mucus production .
- Clinical Implications : These findings indicate that this compound could be explored as a novel treatment for asthma, potentially offering an anti-inflammatory approach that complements existing therapies.
Data Summary Table
Case Study 1: Atherosclerosis
A clinical trial involving patients with coronary artery disease demonstrated that this compound significantly reduced lipid levels and improved arterial health over a six-month period. Patients receiving this compound showed a marked decrease in plaque volume compared to those on standard therapy alone.
Case Study 2: Cholangiocarcinoma
In a preclinical model, mice treated with this compound exhibited a 50% reduction in tumor volume compared to controls. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumors treated with this compound.
Mécanisme D'action
Avasimibe exerts its effects by inhibiting sterol O-acyltransferases (SOAT1 and SOAT2), enzymes that play a crucial role in cholesterol metabolism . This inhibition disrupts the formation of cholesterol esters, leading to reduced cholesterol levels in cells . Additionally, this compound is a potent activator of the pregnane X receptor, which indirectly induces CYP3A4 and P-glycoprotein, and inhibits several cytochrome P450 isoenzymes . These molecular targets and pathways contribute to its lipid-lowering and potential antitumor effects .
Comparaison Avec Des Composés Similaires
L'avasimibe est unique dans son double rôle d'inhibiteur de la stérol O-acyltransférase et d'activateur du récepteur X de la prégnane . Des composés similaires comprennent :
La combinaison unique d'inhibition enzymatique et d'activation des récepteurs de l'this compound le distingue de ces composés, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Activité Biologique
Avasimibe is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), primarily developed for its antiatherosclerotic properties. Recent studies have expanded its potential applications, particularly in oncology, where it exhibits significant anticancer activity across various tumor types. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects in cancer, and implications for other diseases.
Inhibition of Cholesterol Esterification
This compound's primary mechanism involves the inhibition of ACAT, which plays a critical role in cholesterol esterification. By blocking this pathway, this compound reduces the formation of cholesterol esters, thereby impacting lipid metabolism and cellular proliferation. This mechanism has been linked to its effects in both atherosclerosis and cancer treatment .
Induction of Apoptosis in Tumor Cells
Research has demonstrated that this compound induces mitochondria-dependent apoptosis in various cancer cell lines, including glioblastoma and cholangiocarcinoma. Key findings include:
- Cell Cycle Arrest : this compound causes cell cycle arrest at the G0/G1 and G2/M phases by modulating critical regulatory proteins such as p53, p21, and cyclins .
- Increased Apoptotic Activity : In glioblastoma cells (U251 and U87), this compound treatment led to increased apoptotic rates, decreased mitochondrial membrane potential, and enhanced activity of caspases (caspase-3/7) indicative of apoptosis .
Modulation of Signaling Pathways
This compound has been shown to influence several signaling pathways associated with tumor growth and survival:
- FoxM1/AKR1C1 Axis : In cholangiocarcinoma, this compound was found to inhibit the FoxM1/AKR1C1 axis, which is crucial for cell proliferation and tumor progression. This suggests a novel mechanism by which this compound can exert its antitumor effects .
- Wnt/β-Catenin Pathway : Recent studies indicate that this compound may also inactivate the Wnt/β-catenin signaling pathway, further contributing to its antiproliferative effects .
Anticancer Effects in Glioblastoma
A study investigating this compound's effects on glioblastoma cells revealed that treatment with doses ranging from 7.5 to 30 µM significantly inhibited DNA synthesis and colony formation. The study reported a dose-dependent increase in apoptosis markers such as cleaved PARP and Bax .
Treatment Concentration (µM) | Apoptotic Rate (%) | Caspase-3/7 Activity |
---|---|---|
7.5 | 20 | Increased |
15 | 40 | Further increased |
30 | 60 | Maximum increase |
Effects on Cholangiocarcinoma
In another study focused on cholangiocarcinoma, this compound administration resulted in a significant reduction in tumor volume and weight in xenograft models. The treatment was shown to inhibit cell proliferation in a dose-dependent manner, supporting its potential as an effective therapeutic agent for this type of cancer .
Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
---|---|---|
Control | - | - |
This compound (10 mg/kg) | 30 | 25 |
This compound (20 mg/kg) | 50 | 45 |
Additional Therapeutic Implications
Beyond oncology, this compound's anti-inflammatory properties suggest potential applications in treating conditions like asthma. Studies indicate that it can alleviate airway inflammation by reducing cytokine production and improving epithelial barrier function .
Propriétés
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXTEKSNBVPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168117 | |
Record name | Avasimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166518-60-1 | |
Record name | Avasimibe | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166518-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avasimibe [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avasimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avasimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVASIMIBE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.